1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole
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Overview
Description
1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines and other nitrogen sources under acidic or basic conditions.
Introduction of the allyl group: This can be done via allylation reactions using allyl halides and a suitable base.
Thioether formation: The ethylthio group can be introduced through nucleophilic substitution reactions using ethylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving imidazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active imidazole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole would depend on its specific interactions with molecular targets. Imidazole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity through binding to active sites or allosteric sites. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-allyl-5-phenyl-2-(ethylthio)-1H-imidazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-allyl-5-(4-chlorophenyl)-2-(ethylthio)-1H-imidazole: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
1-allyl-5-(4-methylphenyl)-2-(ethylthio)-1H-imidazole: Contains a methyl group instead of bromine, potentially altering its interactions and effects.
Uniqueness
The presence of the bromophenyl group in 1-allyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole may confer unique reactivity and biological properties compared to its analogs. Bromine atoms can participate in halogen bonding and other interactions that influence the compound’s behavior in chemical and biological systems.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2S/c1-3-9-17-13(10-16-14(17)18-4-2)11-5-7-12(15)8-6-11/h3,5-8,10H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFNYMIPFOWXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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